Cas no 2171563-01-0 (3,5-dichloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid)

3,5-Dichloro-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid is a specialized chemical compound primarily used in peptide synthesis and organic chemistry research. Its key structural features include a dichlorinated benzoic acid moiety and an Fmoc-protected amino group, making it valuable for selective coupling reactions and solid-phase peptide synthesis. The Fmoc group provides orthogonal protection, enabling controlled deprotection under mild basic conditions. This compound is particularly advantageous for constructing complex peptide architectures due to its stability and compatibility with standard synthetic protocols. Its high purity and well-defined reactivity profile ensure reproducible results in demanding applications. The dichloro substitution further enhances its utility in directing subsequent functionalization.
3,5-dichloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid structure
2171563-01-0 structure
Product Name:3,5-dichloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid
CAS No:2171563-01-0
MF:C26H22Cl2N2O5
MW:513.369285106659
CID:6217105
PubChem ID:165875948
Update Time:2025-10-28

3,5-dichloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3,5-dichloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid
    • 3,5-dichloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
    • 2171563-01-0
    • EN300-1480718
    • Inchi: 1S/C26H22Cl2N2O5/c1-2-22(24(31)30-23-19(25(32)33)11-14(27)12-21(23)28)29-26(34)35-13-20-17-9-5-3-7-15(17)16-8-4-6-10-18(16)20/h3-12,20,22H,2,13H2,1H3,(H,29,34)(H,30,31)(H,32,33)
    • InChI Key: VABVIDOOAATQOH-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC(C(=O)O)=C1NC(C(CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)Cl

Computed Properties

  • Exact Mass: 512.0905772g/mol
  • Monoisotopic Mass: 512.0905772g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 761
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.2
  • Topological Polar Surface Area: 105Ų

3,5-dichloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid Pricemore >>

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Additional information on 3,5-dichloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid

Comprehensive Overview of 3,5-Dichloro-2-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic Acid (CAS No. 2171563-01-0)

3,5-Dichloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid (CAS No. 2171563-01-0) is a specialized organic compound widely utilized in pharmaceutical research and peptide synthesis. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, makes it invaluable in solid-phase peptide synthesis (SPPS). Researchers and chemists frequently search for this compound due to its role in drug discovery, bioconjugation, and the development of novel therapeutic agents. The demand for high-purity Fmoc-protected amino acid derivatives like this compound has surged, driven by advancements in proteomics and biopharmaceuticals.

The compound's CAS No. 2171563-01-0 is a critical identifier for procurement and regulatory compliance. Its molecular structure combines a dichlorinated benzoic acid backbone with an Fmoc-protected amine, offering both stability and reactivity for selective coupling reactions. This dual functionality aligns with current trends in green chemistry and sustainable synthesis, as it minimizes side reactions and reduces waste. Users often inquire about its solubility, storage conditions, and compatibility with common SPPS resins, reflecting the growing emphasis on process optimization in peptide manufacturing.

In the context of AI-driven drug discovery, 3,5-dichloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid has gained attention for its potential in designing peptide-based inhibitors targeting protein-protein interactions. Recent publications highlight its utility in developing COVID-19 therapeutics, particularly for inhibiting viral entry mechanisms. This application has spurred interest in its structure-activity relationship (SAR) studies, a common search topic among medicinal chemists.

The compound's Fmoc group is pivotal for its deprotection under mild basic conditions, a feature highly valued in automated peptide synthesizers. FAQs often revolve around its cleavage efficiency and the impact of solvent choice on yield. Additionally, its chlorinated aromatic ring enhances electrophilic properties, making it a candidate for click chemistry applications—a trending area in bioconjugation techniques.

From an SEO perspective, keywords like "Fmoc-amino acid derivatives", "peptide synthesis reagents", and "CAS 2171563-01-0 supplier" are highly relevant. The compound's role in high-throughput screening (HTS) and combinatorial chemistry further boosts its visibility in academic and industrial searches. As the pharmaceutical industry shifts toward personalized medicine, demand for tailored building blocks like this compound is expected to rise.

Quality control protocols for 3,5-dichloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid emphasize HPLC purity and NMR characterization, addressing user concerns about batch consistency. Discussions on forums frequently explore its scalability and compatibility with continuous-flow chemistry, reflecting industry shifts toward lean manufacturing.

In summary, CAS No. 2171563-01-0 represents a versatile tool for modern chemical research, bridging gaps between traditional organic synthesis and cutting-edge biotechnological applications. Its alignment with hot topics like drug repurposing and precision therapeutics ensures its continued relevance in scientific literature and commercial catalogs.

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